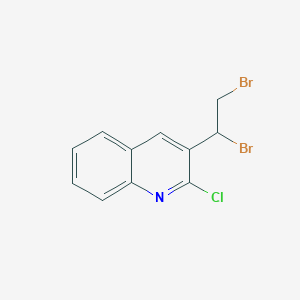

2-Chloro-3-(1,2-dibromoethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65479-84-7 |

|---|---|

Molecular Formula |

C11H8Br2ClN |

Molecular Weight |

349.45 g/mol |

IUPAC Name |

2-chloro-3-(1,2-dibromoethyl)quinoline |

InChI |

InChI=1S/C11H8Br2ClN/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5,9H,6H2 |

InChI Key |

VCZFAEVZWJCFPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 1,2 Dibromoethyl Quinoline and Analogous Structures

Strategies for Constructing the 2-Chloroquinoline (B121035) Core

The formation of the 2-chloroquinoline nucleus is a foundational step, and various synthetic strategies have been developed to achieve this. These methods often begin with acyclic or simple aromatic precursors, which are then cyclized to form the bicyclic quinoline (B57606) system.

Vilsmeier-Haack Cyclization Approaches for 2-Chloro-3-formylquinolines

One of the most efficient and widely used methods for synthesizing the direct precursor to the target structure is the Vilsmeier-Haack reaction. This reaction facilitates the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides). orientjchem.org The process involves a simultaneous formylation, chlorination, and cyclization sequence. nih.gov

The reaction employs the Vilsmeier reagent, which is generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). orientjchem.org The acetanilide (B955) substrate is treated with this reagent, typically by adding POCl₃ to a solution of the acetanilide in DMF at low temperatures (0-5 °C), followed by heating to around 80-100 °C for several hours. orientjchem.org The reaction is then quenched, often by pouring the mixture onto crushed ice, which precipitates the solid 2-chloro-3-formylquinoline product. orientjchem.org

The efficiency of the cyclization can be influenced by the electronic nature of the substituents on the N-arylacetamide precursor. Electron-donating groups on the aromatic ring generally facilitate the reaction and lead to better yields and shorter reaction times. Conversely, electron-withdrawing groups tend to result in poorer yields. The molar proportion of the Vilsmeier reagent is also a critical parameter, with studies optimizing the ratio to maximize product yield.

| N-Arylacetamide Substrate | Reaction Time (hr) | Yield (%) | Reference |

|---|---|---|---|

| Acetanilide | 10 | 65 | |

| 3-Methylacetanilide | 5 | 80 | |

| 4-Methylacetanilide | 10 | 70 | |

| 3-Methoxyacetanilide | 4 | 85 | |

| 4-Chloroacetanilide | 16 | 55 |

Alternative Cyclization and Annulation Reactions to 2-Chloroquinoline Systems

While the Vilsmeier-Haack reaction is highly effective, other classical and modern synthetic methods can be employed to construct the quinoline core.

Friedländer Synthesis: This is a traditional and versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganicreactions.org The reaction is typically catalyzed by an acid or a base. jk-sci.comorganic-chemistry.org The initial step is an aldol-type condensation or Schiff base formation, followed by a cyclodehydration reaction to form the quinoline ring. wikipedia.org By selecting appropriate starting materials, this method can be adapted to produce a variety of substituted quinolines.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.orgnih.gov The mechanism proceeds through the formation of an enamine intermediate from the aniline and one of the ketone carbonyls. iipseries.org This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final 2,4-disubstituted quinoline product. wikipedia.orgiipseries.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A more contemporary approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be promoted by various electrophiles, including iodine monochloride (ICl), molecular iodine (I₂), or bromine (Br₂). nih.gov The mechanism is believed to involve the formation of a cyclic halonium ion intermediate from the alkyne, which is then attacked intramolecularly by the electron-rich aniline ring. nih.gov Subsequent oxidation of the resulting dihydroquinoline intermediate yields the aromatic quinoline system, often with a halogen atom incorporated at the 3-position. nih.gov

Installation of the 1,2-Dibromoethyl Moiety

The conversion of a stable 2-chloroquinoline precursor into the target compound, 2-Chloro-3-(1,2-dibromoethyl)quinoline, requires the introduction of the dibromoethyl side chain. This is typically achieved by the direct bromination of a vinylic precursor, namely 2-chloro-3-vinylquinoline. This precursor is commonly synthesized from 2-chloro-3-formylquinoline (the product of the Vilsmeier-Haack reaction) via standard olefination methods such as the Wittig reaction.

Direct Bromination Reactions on Vinylic Quinoline Precursors

The addition of bromine across the carbon-carbon double bond of 2-chloro-3-vinylquinoline is a classic example of an electrophilic addition reaction. This transformation directly yields the desired 1,2-dibromoethyl group, resulting in the formation of a vicinal dibromide. orgosolver.com Research has documented the reaction of bromine with quinolinyl chalcones (which contain a vinyl quinoline moiety) to produce the corresponding dibromide. researchgate.net

The mechanism for the bromination of an alkene is a well-established process that proceeds without the need for a catalyst. The reaction is initiated by the electrophilic attack of a bromine molecule (Br₂) on the π-electrons of the vinyl group's double bond. orgosolver.com This interaction leads to the formation of a transient, three-membered cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond.

In the subsequent step, a bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. orgosolver.com This attack occurs from the side opposite to the bulky bromonium ion ring, a process known as backside attack. This stereospecific pathway results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. orgosolver.com This mechanism ensures high regioselectivity, with one bromine atom bonding to each of the two carbons that constituted the vinyl group.

The successful synthesis of the vicinal dibromide is highly dependent on the choice of reagents and the control of reaction conditions to prevent unwanted side reactions.

Reagents: The most common and direct reagent for this transformation is molecular bromine (Br₂). orgosolver.com It is typically dissolved in an inert solvent to moderate its reactivity. Another common brominating agent is N-Bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, particularly under specific conditions, though it is more frequently used for allylic or benzylic bromination via radical pathways. nih.gov

Reaction Conditions: The bromination is usually performed in a non-polar, inert solvent that does not participate in the reaction, such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), or chloroform (B151607) (CHCl₃). orgosolver.com The reaction is often conducted at or below room temperature to minimize potential side reactions, such as substitution on the quinoline ring or other radical-mediated processes.

| Brominating Agent | Typical Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Molecular Bromine (Br₂) | CCl₄, CH₂Cl₂, CHCl₃ | 0 °C to Room Temp. | Standard reagent for electrophilic addition to alkenes. |

| N-Bromosuccinimide (NBS) | CCl₄, CH₂Cl₂ | Room Temp. with radical initiator | Primarily used for radical bromination, but can act as Br⁺ source. |

| Pyridinium Tribromide | Acetic Acid, THF | Room Temp. | Solid, less hazardous source of Br₂. |

Tandem or Cascade Reactions Leading to the Dibromoethyl Functionalization

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. These processes enhance atom and step economy, reduce waste, and simplify complex transformations. rsc.org While a specific one-pot tandem reaction for the direct synthesis of this compound is not extensively documented, the synthesis can be conceptually designed as a sequential, one-pot process.

A plausible and efficient route would involve two key transformations:

Vinylation: Introduction of a vinyl group at the C3 position of a 2-chloroquinoline scaffold.

Bromination: Subsequent addition of bromine across the newly formed double bond.

The synthesis of functionalized quinolines through cascade reactions has been reported, often involving metal catalysis to facilitate C-H activation and cyclization. nih.govnih.gov For instance, copper and L-proline have been used to catalyze tandem reactions for synthesizing various functionalized quinolines. tandfonline.com A hypothetical tandem approach for the target compound could involve the reaction of a suitable 2-chloroquinoline precursor with a vinylating agent, followed by the introduction of a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine into the same reaction vessel. This avoids the isolation of the potentially unstable 2-chloro-3-vinylquinoline intermediate, aligning with the efficiency goals of cascade synthesis.

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize environmental impact and reduce hazards. tandfonline.comeurekaselect.com Key principles include the use of safer solvents and reagents, energy efficiency, waste prevention, and the application of catalysis. tandfonline.com The development of methodologies that operate in environmentally benign solvents like water, or under solvent-free conditions, represents a significant advancement in this area. researchgate.net Furthermore, the paradigm has shifted from using stoichiometric and often hazardous reagents to employing catalytic amounts of more benign substances, including metal-free and reusable catalysts. researchgate.netnih.gov

Solvent-Free and Aqueous Conditions for Halogenation Reactions

The elimination or replacement of volatile organic solvents is a cornerstone of green chemistry. ijpsjournal.com Significant progress has been made in performing halogenation reactions on quinoline scaffolds under solvent-free conditions or in water.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An efficient method for the C5-selective halogenation of 8-aminoquinoline (B160924) derivatives has been developed to proceed smoothly in water. rsc.orgrsc.org This reaction utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents and proceeds without the need for metal catalysts, additional oxidants, or additives. rsc.orgrsc.org The reactions are often rapid, with bromination occurring at room temperature in as little as 15 minutes. rsc.org

Solvent-Free Conditions: Solvent-free, or neat, reactions offer benefits such as reduced waste, lower energy consumption, and simplified work-up procedures. ijpsjournal.comeurekaselect.com The Friedländer synthesis, a classic method for preparing quinolines, has been successfully adapted to solvent-free conditions using catalysts like Bismuth(III) chloride for the reaction between an o-aminoarylketone and an α-methylene ketone. eurekaselect.com Similarly, reusable solid acid catalysts have been employed for the Friedländer synthesis under solvent-free conditions at elevated temperatures. nih.gov

| Reaction Type | Substrate Example | Reagent/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| C5-Bromination | 8-Aminoquinoline derivatives | N-Bromosuccinimide (NBS) | Water | Metal-free, rapid reaction (15 min), room temperature | rsc.org |

| C5-Chlorination/Iodination | 8-Aminoquinoline derivatives | NCS / NIS | Water | Metal-free, no additional oxidants | rsc.org |

| Friedländer Synthesis | o-Aminoarylketone + α-Methylene ketone | BiCl₃ | Solvent-Free | Excellent yields, reduced waste | eurekaselect.com |

| Friedländer Synthesis | 2-Aminoaryl ketone + Acetyl acetone | g-C₃N₄-(CH₂)₃-SO₃H | Solvent-Free | Reusable heterogeneous catalyst, high yield | nih.gov |

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound sonication can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, which can significantly reduce reaction times from hours to minutes. nih.gov The Friedländer quinoline synthesis has been optimized using microwave irradiation, allowing the reaction of 2-aminophenylketones with ketones in neat acetic acid to complete in just 5 minutes at 160 °C in excellent yield. nih.gov This method avoids the need for strong acids or high temperatures over long periods. nih.gov Microwave assistance has also been applied to synthesize various quinoline derivatives, demonstrating its broad utility. tandfonline.commdpi.comasianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields. A one-pot, three-component synthesis of 2-substituted quinolines has been developed using ultrasound irradiation in water, with SnCl₂·2H₂O as a precatalyst. nih.govresearchgate.net This approach provides good yields rapidly and under environmentally friendly conditions. nih.gov Ultrasound has also been employed for the synthesis of complex hybrid quinoline structures, offering advantages of dramatically reduced reaction times and higher yields compared to conventional methods. nih.gov

| Method | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Friedländer Synthesis | Acetic acid catalyst in organic solvent, room temp. | Several days | Very poor | nih.gov |

| Microwave Irradiation | Friedländer Synthesis | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.gov |

| Conventional Stirring | 3-Component Quinoline Synthesis | SnCl₂·2H₂O, Water, 80 °C | 6 hours | 75% | nih.gov |

| Ultrasound Irradiation | 3-Component Quinoline Synthesis | SnCl₂·2H₂O, Water, Room temp. | 1.5 hours | 88% | nih.gov |

Catalytic Strategies (e.g., Metal-Free, Reusable Catalysts)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. The development of metal-free and reusable catalytic systems for the synthesis of halogenated quinolines is a particularly active area of research.

Metal-Free Catalysis: Transition-metal-free reactions are highly desirable as they avoid contamination of the final product with toxic heavy metals and reduce costs. An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids (TCCA, TBCA, TICA) as inexpensive and atom-economical halogen sources. rsc.orgrsc.org These reactions proceed at room temperature, are open to the air, and provide the desired C5-halogenated product with complete regioselectivity in good to excellent yields. rsc.orgrsc.orgresearchgate.net The byproduct, cyanuric acid, can be recovered and reused, further enhancing the sustainability of the process. rsc.org Other metal-free systems utilize N-halosuccinimides in water, as previously mentioned. rsc.orgrsc.org

Reusable Catalysts: The ability to recover and reuse a catalyst is crucial for sustainable industrial processes. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous. Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed as a robust, metal-free, heterogeneous catalyst for the Friedländer quinoline synthesis. nih.govresearchgate.net This catalyst demonstrates remarkable acceleration in quinoline formation and can be recycled multiple times without significant loss of activity. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| None (Reagent-driven) | C5-Halogenation of 8-aminoquinolines | Metal-free; Uses NBS, NCS, or NIS in water | rsc.orgrsc.org |

| None (Reagent-driven) | C5-Halogenation of 8-substituted quinolines | Metal-free; Uses Trihaloisocyanuric acid (0.36 equiv.); Room temperature | rsc.orgrsc.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Quinoline Synthesis | Metal-free, heterogeneous, reusable, solvent-free conditions | nih.gov |

| Single-Atom Iron | Acceptorless Dehydrogenative Coupling | Heterogeneous, efficient synthesis from amino alcohols and ketones | organic-chemistry.org |

Control over Regioselectivity and Chemoselectivity in Multifunctionalized Quinoline Synthesis

Achieving control over regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) is paramount when synthesizing complex, multifunctionalized molecules. In quinoline chemistry, this control dictates the final substitution pattern and is crucial for preparing specific isomers with desired biological activities.

Regioselectivity: The quinoline ring has multiple non-equivalent positions available for functionalization. Directing groups are often employed to achieve site-selectivity in C-H activation reactions. mdpi.com For example, a variety of substituents at the 8-position (e.g., amides, ureas, alkoxy groups) can direct halogenation exclusively to the C5 position, even though it is geometrically remote. rsc.orgrsc.org This high level of regiocontrol is achieved through the formation of a transient cyclic intermediate that brings the reagent into proximity with the target C-H bond.

The regiochemical outcome of classical quinoline syntheses can also be controlled by modifying reaction conditions. In the Skraup-Doebner-Von Miller synthesis, the reaction of anilines with α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines via a 1,4-addition pathway. acs.org However, by using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA), the regiochemistry can be completely reversed to produce 4-arylquinolines, proceeding through a 1,2-addition pathway followed by cyclization. acs.org Similarly, in the Friedländer synthesis, the choice of catalyst and conditions can influence which regioisomer is formed when an unsymmetrical ketone is used. researchgate.net

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is key. For example, in the synthesis of quinolines via domino reactions between 2-alkenylanilines and β-dicarbonyl compounds, the reaction can be directed to produce different products. organic-chemistry.org Promoter selection can mediate chemoselectivity in the reaction of 2-styrylanilines and β-keto esters; iodine facilitates the formation of 2-alkylquinolines, whereas manganese(III) acetate (B1210297) selectively yields quinoline-2-carboxylates. mdpi.com This highlights how the choice of reagent can selectively target one reaction pathway over another, enabling the synthesis of diverse quinoline scaffolds from common precursors. mdpi.comorganic-chemistry.org

Advanced Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and stereochemistry of 2-Chloro-3-(1,2-dibromoethyl)quinoline can be established.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core and the 1,2-dibromoethyl side chain. The aromatic region would likely display complex multiplets corresponding to the six protons of the substituted quinoline ring.

The ethyl side chain, -CH(Br)CH₂Br, presents a more complex picture. The methine proton (-CHBr) and the two methylene (B1212753) protons (-CH₂Br) would appear in the aliphatic region of the spectrum. Due to the presence of a chiral center at the carbon bonded to the quinoline ring, the two methylene protons are diastereotopic and would be expected to be chemically non-equivalent, likely resulting in separate signals, each coupling to the methine proton and to each other (geminal coupling).

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts of the quinoline carbons would be influenced by the electron-withdrawing effects of the chloro and dibromoethyl substituents. The two carbons of the ethyl side chain would be shifted significantly downfield due to the deshielding effect of the attached bromine atoms.

Predicted ¹H and ¹³C NMR Chemical Shift Data

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Quinoline Aromatic | 7.5 - 8.5 | 125 - 150 |

| -CH(Br)- | ~5.0 - 6.0 | ~50 - 60 |

| -CH₂(Br) | ~3.8 - 4.5 | ~30 - 40 |

To unequivocally assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the quinoline ring and, crucially, between the methine proton and the two diastereotopic methylene protons of the dibromoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon in the quinoline ring and the two carbons of the side chain by linking their respective ¹H and ¹³C signals. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and bond types.

The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with the quinoline ring system. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The characteristic C=C and C=N stretching vibrations of the heterocyclic aromatic system would produce a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net Aromatic C-H in-plane and out-of-plane bending vibrations would also be present at lower frequencies. scialert.net

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Quinoline Ring (C=C, C=N) Stretch | 1650 - 1400 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 500 | Strong |

A key feature of the vibrational spectra would be the absorption bands corresponding to the carbon-halogen bonds. The C-Cl stretching vibration is expected to produce a strong band, typically in the 800-600 cm⁻¹ range. spectroscopyonline.com The C-Br stretching vibrations are found at lower energies due to the greater mass of bromine, typically appearing as strong bands in the 650-500 cm⁻¹ region. spectroscopyonline.com The presence of multiple strong bands in this lower wavenumber region would be a clear indicator of the polychlorinated and brominated nature of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information on the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. The molecular formula for this compound is C₁₁H₈Br₂ClN. buysellchem.com

The molecular ion peak (M⁺) in the mass spectrum would be highly characteristic due to the isotopic distribution of the three halogen atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. youtube.com This combination would result in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a predictable intensity ratio, providing a definitive signature for the presence of one chlorine and two bromine atoms. The nominal molecular weight is approximately 349 g/mol . buysellchem.com

The fragmentation pattern would likely involve the sequential loss of halogen atoms. Common fragmentation pathways would include the loss of a bromine radical (·Br), a chlorine radical (·Cl), or molecules like HBr and HCl. Cleavage of the C-C bond in the ethyl side chain is also a probable fragmentation route, leading to the formation of a stable quinolinyl cation.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Possible Fragment Ion | Notes |

|---|---|---|

| 349/351/353/355 | [C₁₁H₈Br₂ClN]⁺ | Molecular ion cluster (M⁺) |

| 270/272/274 | [M - Br]⁺ | Loss of a bromine atom |

| 191/193 | [M - 2Br]⁺ | Loss of two bromine atoms |

| 162 | [C₉H₅ClN]⁺ | Loss of the entire dibromoethyl side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise details on bond lengths, bond angles, and three-dimensional arrangement. For halogenated quinolines, this technique reveals a largely planar quinoline ring system, with slight deviations depending on the nature and position of substituents. The solid-state structure is stabilized by a variety of intermolecular forces that dictate the crystal packing.

Based on analyses of similar compounds, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline and 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, a representative set of crystallographic parameters can be proposed. nih.govnih.gov

Table 1: Representative Crystallographic Data for Analogous Halogenated Quinolines

| Parameter | 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline nih.gov | 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov |

|---|---|---|

| Formula | C₁₁H₇Br₃ClN | C₁₃H₁₁BrClNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.9042 (5) | 6.1740 (4) |

| b (Å) | 9.3375 (4) | 29.0515 (14) |

| c (Å) | 15.5107 (7) | 7.2875 (4) |

| **β (°) ** | 104.553 (5) | 99.167 (3) |

| **Volume (ų) ** | 1248.23 (11) | 1290.42 (13) |

| Z | 4 | 4 |

Note: This data is for analogous compounds and serves as a predictive model for this compound.

The quinoline core in such derivatives is typically found to be nearly planar. For instance, in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, the quinoline ring system has a root-mean-square (r.m.s.) deviation of 0.011 Å. nih.gov Similarly, in ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline group's mean plane has an r.m.s. deviation of just 0.006 Å. researchgate.net A small dihedral angle is generally observed between the fused benzene (B151609) and pyridine (B92270) rings. In 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, this angle is reported to be 1.28 (9)°. nih.gov

The conformation of the 1,2-dibromoethyl substituent at the C3 position would be a key structural feature. The rotational freedom around the C3-C(ethyl) and C-C single bonds of the ethyl chain would allow for various conformers. The specific conformation in the solid state would be the one that minimizes steric hindrance and optimizes intermolecular packing forces. Torsional angles would define the spatial relationship between the quinoline plane and the bromine atoms of the ethyl side chain.

The crystal packing of halogenated quinolines is governed by a network of weak intermolecular interactions. In the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, molecules are linked by C—H⋯Br interactions, forming chains. nih.gov These chains are further connected by C—H⋯π and π–π stacking interactions, with an inter-centroid distance of 3.608 (4) Å between inversion-related pyridine rings, creating sheets. nih.gov

In other related structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate and 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, weak C—H⋯O hydrogen bonds are observed to link molecules into chains. nih.govresearchgate.net The packing in the latter is described as zigzag layers. nih.gov The presence of multiple halogen atoms in this compound suggests that a complex interplay of these interactions, including van der Waals forces, would stabilize its crystal lattice, likely resulting in a densely packed, three-dimensional network.

Halogen bonding is a significant directional interaction that influences the supramolecular assembly in halogenated compounds. Studies on various 2-chloroquinoline (B121035) derivatives have shown the importance of Cl⋯Cl and C–H⋯Cl interactions in their crystal packing. researchgate.net

In the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, noteworthy short interactions involving halogens are present. A Br⋯Cl contact of 3.4904 (18) Å and a Br⋯N contact of 3.187 (6) Å are observed, both of which are significantly shorter than the sum of their respective van der Waals radii. nih.gov These interactions play a crucial role in linking the molecular sheets together. Given the presence of one chlorine and two bromine atoms, this compound would be expected to exhibit a rich variety of halogen bonds (e.g., Br⋯Cl, Br⋯Br, Cl⋯N, Br⋯N) that would be critical in directing its crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is the primary chromophore (light-absorbing part) in this compound.

The UV-Vis spectrum of quinoline-based compounds is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. The unsubstituted quinoline molecule shows absorption maxima in the UV region. nist.gov The introduction of substituents like halogens and alkyl groups modifies the electronic properties of the chromophore, typically causing shifts in the absorption maxima (λmax).

For halogenated quinoline derivatives such as chloroquine (B1663885), characteristic absorption maxima are observed between 220 nm and 350 nm. researchgate.netresearchgate.net Spectroscopic analysis of chloroquine derivatives has identified weak π→π* transitions around 280 nm and even weaker n→π* transitions near 360 nm. mdpi.com Another study on a substituted quinoline identified absorption peaks at 249 nm and 316 nm as corresponding to π→π* and n→π* transitions, respectively. researchgate.net

For this compound, the spectrum is expected to be dominated by the π→π* transitions of the quinoline ring, which are generally more intense. The non-bonding electrons on the nitrogen atom and the halogen atoms (chlorine and bromine) would give rise to low-intensity, higher-wavelength n→π* transitions. The exact positions and intensities of these bands would be influenced by the electronic effects of the three halogen substituents and the solvent used for the analysis.

Table 2: Typical Electronic Transitions for Quinoline Chromophores

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π → π * | 220 - 320 | High-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring. |

| n → π * | 300 - 360 | Low-intensity transitions involving the promotion of a non-bonding electron (from nitrogen or halogens) to a π* antibonding orbital. |

Note: The wavelength ranges are approximate and based on data from various quinoline derivatives. mdpi.comresearchgate.net

Computational Chemical Investigations and Theoretical Aspects

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties, including optimized geometry, electronic energies, and charge distributions. While DFT studies have been performed on numerous quinoline (B57606) derivatives, providing insights into the behavior of this class of compounds, specific data for 2-Chloro-3-(1,2-dibromoethyl)quinoline is not present in the surveyed literature.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like this compound, which possesses a flexible dibromoethyl side chain, conformational analysis would be crucial to identify the various possible spatial arrangements (conformers) and their relative stabilities. This would involve rotating the bonds in the side chain to map out the potential energy surface and identify local and global energy minima. Such an analysis would provide critical information about the molecule's preferred shape, which influences its physical and chemical properties. However, no studies detailing the geometry optimization or conformational landscape specifically for this compound were identified.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For many quinoline derivatives, DFT calculations have been used to determine HOMO-LUMO energies and visualize the distribution of these orbitals across the molecule. This analysis helps predict sites susceptible to electrophilic or nucleophilic attack. In the absence of specific calculations for this compound, a detailed analysis of its frontier orbitals and energy gap cannot be provided.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrostatic interactions, and predicting reactivity towards electrophiles and nucleophiles. While MEP analyses have been published for precursors like 2-chloroquinoline-3-carbaldehyde (B1585622), no such maps or detailed charge distribution analyses are available for this compound.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the energetic profile of a reaction, providing insights into its feasibility, kinetics, and selectivity. The synthesis of this compound would likely proceed via the bromination of a 2-chloro-3-vinylquinoline precursor. A theoretical investigation of this reaction would be necessary to understand its mechanism in detail.

Energetic Profiles of Key Synthetic Steps

An energetic profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. The peaks on this profile represent transition states, and the valleys represent intermediates. The height of the energy barrier from reactant to transition state (the activation energy) determines the reaction rate. For the synthesis of this compound from its vinyl precursor, computational studies would be required to calculate the energies of the species involved in the electrophilic addition of bromine across the double bond, including any potential intermediates like a cyclic bromonium ion. No such energetic profiles have been published for this specific reaction.

Transition State Analysis for Regioselectivity and Stereoselectivity

Transition state analysis is a critical component of mechanistic studies, especially for reactions where multiple products can be formed. By locating and calculating the energies of the different possible transition states, it is possible to predict which reaction pathway is favored and thus explain the observed regioselectivity (which atoms bond) and stereoselectivity (the spatial arrangement of the product). The addition of bromine to the vinyl group of 2-chloro-3-vinylquinoline can result in different stereoisomers (e.g., enantiomers and diastereomers). A thorough transition state analysis would be needed to predict the stereochemical outcome of this reaction. Currently, there are no available theoretical studies that perform a transition state analysis for the synthesis of this compound.

Radical Pathways in Halogenation Processes

The synthesis of this compound from its precursor, 2-chloro-3-vinylquinoline, involves the addition of bromine across the vinyl group's double bond. While this reaction can proceed via an electrophilic addition mechanism, the presence of radical initiators such as UV light or peroxides can induce a free-radical chain reaction. byjus.comchemistrysteps.commasterorganicchemistry.com This pathway is characterized by three key stages: initiation, propagation, and termination. youtube.comucr.edu

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step requires an input of energy, typically from UV light. byjus.comucr.edu

Propagation: This stage consists of a two-step cycle. First, a bromine radical attacks the electron-rich double bond of 2-chloro-3-vinylquinoline. This addition occurs preferentially at the terminal carbon of the vinyl group to form the more stable secondary radical on the carbon adjacent to the quinoline ring. chemistrysteps.commasterorganicchemistry.com This regioselectivity is dictated by the stability of the radical intermediate. The resulting carbon-centered radical then abstracts a bromine atom from another Br₂ molecule, forming the final product, this compound, and regenerating a new bromine radical that continues the chain reaction. masterorganicchemistry.comyoutube.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as the combination of two bromine radicals, two carbon-centered radicals, or a carbon radical with a bromine radical. byjus.comyoutube.com

| Reaction Stage | Description | Exemplar Reaction |

|---|---|---|

| Initiation | Generation of bromine radicals via homolytic cleavage of Br₂. | Br₂ + UV light → 2 Br• |

| Propagation (Step 1) | Addition of a bromine radical to the vinyl group to form a stable carbon radical. | C₉H₅ClN(C₂H₃) + Br• → C₉H₅ClN(C•HCH₂Br) |

| Propagation (Step 2) | Abstraction of a bromine atom by the carbon radical to yield the product and a new bromine radical. | C₉H₅ClN(C•HCH₂Br) + Br₂ → C₉H₅ClN(CHBrCH₂Br) + Br• |

| Termination | Combination of any two radical species to end the chain reaction. | Br• + Br• → Br₂ |

Molecular Dynamics Simulations (Potential Applications)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations offer a window into its dynamic behavior and potential interactions, which can be particularly insightful for predicting its applications in materials science or pharmacology.

Although specific MD studies on this compound are not available, research on structurally related quinoline derivatives provides a clear blueprint for its potential applications. researchgate.netnih.govmdpi.comresearchgate.netnih.gov MD simulations are frequently used to investigate how quinoline-based molecules interact with biological targets, such as enzymes or DNA. researchgate.netnih.gov For instance, simulations can predict the binding stability of a ligand within a protein's active site, a critical step in drug discovery. mdpi.comnih.gov Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations are used to quantify the stability and dynamics of the protein-ligand complex. researchgate.netresearchgate.net

Potential applications for MD simulations of this compound include:

Assessing Bio-Interactions: Investigating its potential to bind to therapeutic targets like kinases, proteases, or DNA helices by calculating binding affinities and observing interaction stability over time. researchgate.netmdpi.comnih.gov

Solvent Behavior Analysis: Understanding its solubility and conformational stability in various solvent environments, which is crucial for chemical synthesis and formulation.

Material Science: Simulating its interaction with surfaces or polymers to explore its potential as a functional component in advanced materials.

| MD Simulation Parameter | Information Provided | Potential Application for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms, indicating the stability of the molecule or complex over the simulation time. mdpi.com | Assessing the conformational stability of the compound when bound to a biological target. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of a molecule or protein. researchgate.net | Identifying which parts of the molecule are most flexible, which can influence its binding mode. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding between a ligand and a receptor, predicting the strength of the interaction. researchgate.net | Quantifying its potential efficacy as an inhibitor for a specific enzyme or receptor. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of a molecule that is accessible to a solvent, indicating changes in compactness upon binding. researchgate.net | Evaluating how the compound's conformation changes upon binding or in different solvents. |

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling, utilizing quantum chemical calculations like Density Functional Theory (DFT) and machine learning (ML) algorithms, is essential for forecasting the chemical reactivity and stability of novel compounds. mit.edunih.govresearchgate.net These methods can elucidate the electronic structure and predict reaction outcomes without the need for extensive empirical testing.

For this compound, DFT calculations can determine a variety of quantum-chemical descriptors that are indicative of its reactivity. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. acs.orgnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. This information is crucial for predicting how the molecule will interact with other reagents.

Fukui functions and other reactivity indices derived from DFT can pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net For this compound, this could predict the relative reactivity of the chlorine atom at the C2 position versus the bromine atoms on the ethyl side chain.

| Computational Descriptor | Significance | Predicted Insight for this compound |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. acs.orgnih.gov | Prediction of the overall stability of the molecule. Halogen substitution is known to lower the LUMO level, potentially reducing the gap. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. rsc.org | Identification of electron-rich (e.g., nitrogen atom) and electron-poor (e.g., carbons attached to halogens) regions, predicting interaction sites. |

| Fukui Functions | A local reactivity descriptor that indicates the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack. researchgate.net | Determining the most likely sites for substitution or elimination reactions (e.g., the C-Cl vs. C-Br bonds). |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Assessment of the relative stability of the C-Cl and C-Br bonds, predicting which halogen is more likely to be cleaved in a radical reaction. |

Chemical Reactivity and Derivatization Strategies

Reactions at the 2-Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic displacement and serves as a handle for carbon-carbon bond formation via cross-coupling reactions. This reactivity is a cornerstone for the structural modification of the quinoline scaffold.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C-2 position, making the chloro substituent a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.comnih.gov While specific studies on 2-Chloro-3-(1,2-dibromoethyl)quinoline are not extensively documented, the general reactivity of 2-chloroquinolines suggests that it will readily react with a variety of nucleophiles.

Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would be expected to yield the corresponding 2-aminoquinoline (B145021) derivatives. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of a 2-methoxyquinoline. The reactivity of 2-chloroquinolines towards nucleophiles like the methoxide ion is noted to be higher than that of 4-chloroquinolines. researchgate.net It is important to consider that the bulky and potentially reactive 1,2-dibromoethyl group at the 3-position might sterically hinder the approach of the nucleophile to some extent.

Table 1: Representative Nucleophilic Substitution Reactions at the 2-Position of Chloroquinolines

| Nucleophile | Reagent Example | Expected Product Type |

| Amine | RNH2, R2NH | 2-Aminoquinoline derivative |

| Alkoxide | NaOR | 2-Alkoxyquinoline derivative |

| Thiolate | NaSR | 2-Thioether derivative |

| Azide | NaN3 | Tetrazolo[1,5-a]quinoline derivative |

This table is illustrative of the expected reactivity based on known reactions of 2-chloroquinolines.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of quinolines is a versatile site for such transformations. nih.govnobelprize.orgwikipedia.org These reactions typically involve the oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. nobelprize.org

Prominent examples of such reactions applicable to 2-chloroquinolines include the Suzuki-Miyaura coupling with organoboron reagents (e.g., arylboronic acids) to form 2-arylquinolines, and the Sonogashira coupling with terminal alkynes to yield 2-alkynylquinolines. Other organometallic reagents, such as those based on tin (Stille coupling), zinc (Negishi coupling), and magnesium (Kumada coupling), can also be employed. rsc.orgnih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these reactions. nih.gov The presence of the 1,2-dibromoethyl substituent may influence the reaction conditions required, but the fundamental reactivity of the 2-chloro position is expected to be retained.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for 2-Chloroquinolines

| Reaction Name | Organometallic Reagent | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | 2-Aryl- or 2-Vinylquinoline |

| Sonogashira | R-C≡CH | 2-Alkynylquinoline |

| Stille | R-Sn(Alkyl)3 | 2-Aryl-, 2-Vinyl-, or 2-Alkynylquinoline |

| Negishi | R-ZnX | 2-Alkyl-, 2-Aryl-, or 2-Vinylquinoline |

| Heck | Alkene | 2-Alkenylquinoline |

This table outlines potential cross-coupling reactions based on the known reactivity of 2-chloroquinolines.

Reactions Involving the 1,2-Dibromoethyl Moiety

The vicinal dibromide of the 1,2-dibromoethyl group is prone to elimination reactions, providing a pathway to unsaturated systems at the 3-position of the quinoline ring.

Elimination Reactions to Form Vinylic or Alkynic Systems

The treatment of 1,2-dibromoalkanes with a base can lead to the elimination of one or two equivalents of hydrogen bromide, resulting in the formation of a vinyl bromide and subsequently an alkyne, or a diene depending on the substrate and reaction conditions.

Dehydrohalogenation of the 1,2-dibromoethyl group can be induced by a variety of bases. youtube.com The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the one bearing a bromine atom, with the simultaneous departure of the bromide ion. The first dehydrobromination would yield 2-chloro-3-(1-bromovinyl)quinoline or 2-chloro-3-(2-bromovinyl)quinoline. A second elimination, often requiring a stronger base and/or harsher conditions, can then lead to the formation of the corresponding alkyne, 2-chloro-3-ethynylquinoline. The regioselectivity of the initial elimination will depend on the relative acidity of the protons on the ethyl chain and steric factors.

A related reaction is the dehalogenation of the vicinal dibromide to form an alkene. This can be achieved using various reagents, such as zinc dust in acetic acid or sodium iodide in acetone. youtube.com This reaction would directly convert the 1,2-dibromoethyl group into a vinyl group, yielding 2-chloro-3-vinylquinoline. This transformation provides a direct route to an unsaturated side chain without the initial formation of a vinyl bromide intermediate.

Nucleophilic Displacement of Bromine Atoms

The bromine atoms on the ethyl side chain are excellent leaving groups, making them susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at these positions. A notable example is the reaction with sulfur nucleophiles.

When 2-Chloro-3-(1,2-dibromoethyl)quinolines are treated with thiourea (B124793) in protic solvents, they undergo a reaction that leads to the formation of thieno[2,3-b]quinolines in high yields. This transformation is a powerful method for constructing fused heterocyclic systems. The reaction proceeds through a double nucleophilic displacement, where the sulfur atom of thiourea attacks the electrophilic carbons bearing the bromine atoms, leading to cyclization.

While specific examples with other nucleophiles are not extensively documented for this exact molecule, the general reactivity of vicinal dibromides suggests that other nucleophiles, such as amines, alkoxides, and cyanides, could potentially react in a similar fashion, leading to a range of substituted ethylquinoline derivatives. The reaction conditions would likely determine whether substitution or elimination is the major pathway.

Reductive Debromination Reactions

Vicinal dibromides, such as the 1,2-dibromoethyl group in the title compound, can undergo reductive debromination to form an alkene. This reaction effectively removes the bromine atoms and introduces a double bond, converting the side chain to a vinyl group. This transformation is a classic reaction in organic synthesis and can be achieved using various reagents.

Common methods for the debromination of vicinal dibromides include the use of zero-valent metals like zinc powder in a solvent such as acetic acid. ilo.orgresearchgate.netresearchgate.net The reaction with zinc is a heterogeneous process that occurs on the surface of the metal. ilo.org Microwave irradiation has been shown to accelerate this reaction, providing the corresponding alkenes in high yields within minutes. researchgate.netresearchgate.net

Another widely used reagent is sodium iodide in a suitable solvent like acetone. researchgate.netkoreascience.kr The iodide ion acts as a nucleophile, attacking one of the bromine atoms in an SN2 fashion. This is followed by an E2-like elimination where the resulting iodide ion abstracts the second bromine atom, leading to the formation of the alkene and molecular iodine. This reaction is typically stereospecific, proceeding via an anti-elimination pathway. youtube.com

The application of these methods to this compound would be expected to yield 2-chloro-3-vinylquinoline, a valuable intermediate for further functionalization, such as polymerization or addition reactions.

Table 1: Common Reagents for Reductive Debromination

| Reagent System | Solvent | Key Features |

| Zinc (Zn) powder | Acetic Acid (AcOH) | Heterogeneous reaction, can be accelerated by microwave irradiation. researchgate.netresearchgate.net |

| Sodium Iodide (NaI) | Acetone | Homogeneous reaction, proceeds via an anti-elimination mechanism. researchgate.netkoreascience.kr |

| Samarium (Sm) | Methanol or THF | Effective under neutral conditions. |

| Sodium Telluride (Na₂Te) | Aqueous Alkaline Medium | High efficiency for debromination. |

Functional Group Interconversions on the Quinoline Ring

The quinoline ring itself is a versatile scaffold that can be modified through various chemical transformations. The presence of the chloro group at the C2 position and the dibromoethyl group at C3 influences the reactivity of the ring towards different reagents.

C-H Functionalization of Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalized substrates. mdpi.com For the quinoline ring system, transition-metal catalysis is often employed to achieve regioselective introduction of new functional groups. mdpi.comrsc.org

The electronic properties of the quinoline ring, with the nitrogen atom being electron-withdrawing, generally direct functionalization to specific positions. C-H activation can be achieved at various positions (C2, C3, C4, C5, C8) depending on the catalyst, directing group, and reaction conditions.

C2 and C8 Functionalization: The use of quinoline N-oxides is a common strategy to direct functionalization to the C2 and C8 positions. mdpi.com

C3 and C4 Functionalization: While C2 is often the most activated position, methods have been developed for functionalization at other sites. For instance, Ir-catalyzed borylation can be sterically controlled to occur at less hindered positions. nih.gov

Distal C-H Functionalization: Recent advances have enabled the functionalization of more remote positions like C5, which are traditionally difficult to access. nih.gov

In the context of this compound, the existing substituents would influence the regioselectivity of any further C-H functionalization. The chloro group at C2 and the bulky side chain at C3 would provide significant steric hindrance, potentially directing incoming groups to the benzo-ring portion of the quinoline system (positions C5, C6, C7, C8).

Table 2: Overview of Regioselective C-H Functionalization of Quinolines

| Position | Common Strategy/Catalyst | Type of Bond Formed |

| C2 | Rh, Pd, Ir, Cu catalysis; often on N-oxides | C-Aryl, C-Alkyl, C-Alkenyl, C-N |

| C3 | Rh-catalyzed alkenylation | C-Alkenyl |

| C4 | Radical functionalization | C-Aryl, C-Alkyl |

| C5 | Directing group strategies (e.g., 8-aminoquinolines) | C-Aryl, C-Alkyl |

| C8 | N-oxide or 8-aminoquinoline (B160924) directing groups | C-Aryl, C-Alkyl, C-Halogen |

Derivatization of Adjacent Carbonyl or Nitrile Groups (if formed as intermediates)

Although this compound does not inherently possess a carbonyl or nitrile group, these functionalities could be introduced through transformation of the dibromoethyl side chain. For example, reductive debromination followed by oxidative cleavage of the resulting vinyl group could yield a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. Alternatively, nucleophilic substitution of the bromines with cyanide ions could potentially form a dinitrile intermediate.

Should such intermediates be formed, they open up a vast array of derivatization possibilities:

Carbonyl Group Derivatization: A 2-chloroquinoline-3-carbaldehyde intermediate is a versatile precursor. The aldehyde group can undergo numerous reactions. nih.govresearchgate.net

Condensation Reactions: It can react with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. nih.gov For instance, condensation with hydrazine (B178648) hydrate (B1144303) yields 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Wittig and Related Reactions: Conversion to alkenes with various substituents is possible.

Cyclocondensation: It can serve as a key building block in multicomponent reactions to form fused heterocyclic systems like pyrimidines or pyranopyrazoles. nih.govresearchgate.net

Nitrile Group Derivatization: A nitrile group is considered a carboxylic acid derivative and can be interconverted to other functionalities.

Hydrolysis: Under acidic or basic conditions, a nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon, leading to the formation of ketones after acidic workup.

Cyclization Reactions Utilizing the Dibromoethyl Group for Fused Ring Systems

The 1,2-dibromoethyl side chain is an excellent electrophilic component for the construction of fused ring systems onto the quinoline core. By reacting with dinucleophiles, the two bromine atoms can be displaced sequentially or in a concerted manner to form a new heterocyclic ring fused at the C3 and C4 positions of the quinoline.

A prime and well-documented example of this strategy is the synthesis of thieno[2,3-b]quinolines. The reaction of 2-chloro-3-(1,2-dibromoethyl)quinolines with thiourea in a protic solvent provides a convenient and high-yielding route to the corresponding 2-amino-thieno[2,3-b]quinoline derivatives. This reaction involves an initial nucleophilic attack by the sulfur of thiourea, followed by an intramolecular cyclization and subsequent elimination/rearrangement steps to yield the fused aromatic system.

This synthetic strategy highlights the utility of the dibromoethyl group as a synthon for building complex, polycyclic heteroaromatic structures, which are of significant interest in medicinal chemistry and materials science. nih.gov By analogy, other dinucleophiles could potentially be employed to construct different fused systems, such as those containing oxygen or nitrogen in the newly formed ring.

Stereochemical Aspects and Enantioselective Approaches

Stereogenic Centers within the 1,2-Dibromoethyl Substituent

The 1,2-dibromoethyl substituent attached to the C3 position of the quinoline (B57606) ring contains two adjacent chiral centers. These are the carbon atoms to which the two bromine atoms are attached. The presence of two stereogenic centers means that the compound can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. For "2-Chloro-3-(1,2-dibromoethyl)quinoline," with n=2, a total of four stereoisomers are possible. libretexts.org

These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org The specific configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) configurations.

Table 1: Possible Stereoisomers of this compound

| Configuration at C1' | Configuration at C2' | Relationship |

| R | R | Enantiomer of (S,S) |

| S | S | Enantiomer of (R,R) |

| R | S | Enantiomer of (S,R) |

| S | R | Enantiomer of (R,S) |

This table is based on the general principles of stereoisomerism for a molecule with two chiral centers.

Enantioselective Synthesis of Chiral Halogenated Quinolines

The synthesis of specific enantiomers of chiral halogenated quinolines is a significant challenge in organic chemistry. Several strategies can be employed to achieve enantioselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of halogenated quinolines, this could involve the use of a chiral catalyst to control the stereochemical outcome of a halogenation reaction. For instance, flavin-dependent halogenases (FDHs) have been engineered to perform site-selective and enantioselective halogenations of aromatic compounds. nih.gov Such biocatalysts could potentially be adapted for the asymmetric dihalogenation of a vinyl precursor to "this compound."

Peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has also been reported, demonstrating the potential of small organic molecules to catalyze enantioselective halogenations. mdpi.com While not directly applicable to the dibromination of an ethyl group, this highlights the ongoing development of catalytic systems for asymmetric halogenation.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of a specific stereoisomer of "this compound," one could envision a strategy where a chiral auxiliary is attached to a precursor molecule. This auxiliary would then control the facial selectivity of the addition of bromine across a double bond, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomer. Common chiral auxiliaries include oxazolidinones and sulfur-based auxiliaries derived from amino acids. scielo.org.mx

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This can be achieved through various methods, including:

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. khanacademy.org Chiral column chromatography is a widely used method for the separation of quinolone enantiomers. nih.govacs.org

Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be converted back to the individual enantiomers. nih.gov

Diastereoselective Control in Compound Formation

The formation of the 1,2-dibromoethyl group from a precursor like 2-chloro-3-vinylquinoline would proceed via the addition of bromine across the double bond. The stereochemical outcome of this reaction, whether it leads to the syn or anti diastereomer, depends on the reaction mechanism. The bromination of alkenes typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the formation of the anti diastereomer.

However, the presence of neighboring groups or specific reaction conditions can influence the stereoselectivity. Achieving diastereoselective control is crucial for synthesizing a specific pair of enantiomers. For example, a tandem approach involving an indium-mediated Barbier-type allylation followed by in situ intramolecular lactonization has been used for the diastereoselective synthesis of quinoline C-3 tethered γ-lactones. researchgate.net This demonstrates that complex stereochemical outcomes can be controlled in reactions involving substituted quinolines.

Chiral Pool Synthesis Strategies (if applicable)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy is most effective when the stereogenic centers of the starting material can be incorporated into the target molecule. For "this compound," a chiral pool approach would be challenging as it would require a suitable starting material that contains the necessary quinoline core and a side chain that can be readily converted to the 1,2-dibromoethyl group with the desired stereochemistry. While not a commonly reported strategy for this specific type of compound, it remains a theoretical possibility if a suitable chiral precursor could be identified or synthesized.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) scaffolds often involves methods that require high temperatures and may use hazardous starting materials. acs.orgresearchgate.net Future research must prioritize the development of greener and more sustainable synthetic pathways to 2-Chloro-3-(1,2-dibromoethyl)quinoline. The synthesis of its precursor, 2-chloro-3-formylquinoline, can be achieved via Vilsmeier-Haack cyclization of acetanilides. researchgate.netnih.govresearchgate.netresearchgate.net This foundational step is ripe for optimization using greener methodologies.

Promising areas for investigation include the use of alternative energy sources like microwave irradiation and ultrasound, which have been shown to accelerate reactions, improve yields, and enhance the purity of quinoline derivatives. tandfonline.commdpi.com The substitution of hazardous solvents with more eco-friendly reaction media is another critical goal. acs.orgresearchgate.net Research into solvent-free reaction conditions or the use of aqueous media could significantly reduce the environmental impact of the synthesis. nih.gov Furthermore, exploring novel, renewable, and eco-friendly catalysts could supplant traditional reagents that are often environmentally detrimental. researchgate.netrsc.org

The final step in the synthesis involves the bromination of a vinyl precursor. Future work could focus on replacing traditional brominating agents with more sustainable alternatives, such as using ammonium (B1175870) bromide with an oxidant like ceric ammonium nitrate, which proceeds via a radical mechanism. researchgate.net

| Synthetic Stage | Conventional Method | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Quinoline Ring Formation (Vilsmeier-Haack) | High temperature, traditional solvents. nih.gov | Microwave-assisted synthesis, solvent-free conditions. mdpi.com | Reduced reaction time, energy efficiency, higher yields. tandfonline.com |

| Wittig Reaction (Formyl to Vinyl) | Use of stoichiometric phosphonium (B103445) ylides. | Catalytic Wittig reaction, ultrasound assistance. acs.org | Atom economy, reduced waste, improved yields. |

| Bromination (Vinyl to Dibromide) | Molecular bromine in chlorinated solvents. | Electrochemically generated bromine, piezocatalysis with NBS. researchgate.net | Improved safety, avoidance of hazardous reagents. |

Advanced Mechanistic Investigations via In-situ Spectroscopy and Computational Studies

A detailed mechanistic understanding of the formation and subsequent reactions of this compound is currently lacking. Future research should employ advanced analytical and computational tools to elucidate these pathways. In-situ spectroscopic techniques, such as Raman and infrared spectroscopy, combined with real-time process analysis, can be invaluable for studying reaction kinetics, monitoring intermediate species, and optimizing reaction conditions. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure and energetics of reaction intermediates and transition states. researchgate.net Such studies could clarify the mechanism of the electrophilic bromination of the 2-chloro-3-vinylquinoline precursor. researchgate.netfrontiersin.org Moreover, computational modeling can help understand the stereoselectivity of debromination reactions of the resulting vicinal dibromide. nih.gov The mechanism of reductive dehalogenation, whether it proceeds via a one- or two-electron transfer, significantly affects product distribution and could be investigated using the dibromide as a mechanistic probe. researchgate.netnih.gov These computational approaches can synergize with experimental work to build a comprehensive picture of the compound's reactivity. frontiersin.org

Exploration of Unique Reactivity Patterns of the Vicinal Dibromide

The vicinal dibromide functionality is a versatile synthetic handle, yet its reactivity on the 2-chloroquinoline (B121035) scaffold is largely unexplored. The known reaction of 2-chloro-3-(1,2-dibromoethyl)quinolines with thiourea (B124793) to yield thieno[2,3-b]quinolines demonstrates its utility as a building block for fused heterocyclic systems. rsc.org

Future research should systematically explore a broader range of transformations. Key unexplored avenues include:

Reductive Elimination: Investigating debromination using various reagents (e.g., iodide ions, zerovalent metals) to regenerate the vinyl group, potentially with high stereoselectivity, could be a valuable transformation. nih.govnih.gov The stereoisomers of the vicinal dibromide could serve as probes to understand the concertedness of electron transfer during reduction. researchgate.netnih.gov

Base-Induced Elimination: The reaction with strong bases could lead to the formation of bromo-vinyl derivatives, which are themselves useful intermediates for cross-coupling reactions.

Nucleophilic Substitution: Exploring reactions with a variety of mono- and di-nucleophiles could lead to a diverse array of novel quinoline derivatives. The sequential substitution of the two bromine atoms could allow for the construction of complex side chains.

Organometallic Coupling: Conversion of the C-Br bonds into organometallic intermediates would open pathways to C-C bond-forming reactions, enabling further functionalization.

| Reaction Type | Potential Reagents | Potential Product Class | Research Goal |

|---|---|---|---|

| Reductive Elimination | NaI, Zn, Fe | 2-Chloro-3-vinylquinoline | Study reaction stereoselectivity and mechanism. nih.gov |

| Dehydrobromination | KOtBu, DBU | 2-Chloro-3-(bromovinyl)quinolines | Create intermediates for cross-coupling. |

| Reaction with Dinucleophiles | Ethylenediamine, Catechol | Fused heterocyclic systems (e.g., pyrazinoquinolines) | Expand library of polycyclic compounds. |

| Double Nucleophilic Substitution | NaN3, KCN | Diazidoethyl or dicyanoethyl quinolines | Synthesize high-energy materials or precursors to diamines/dicarboxylic acids. |

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry to the synthesis of quinolines and other heterocyclic compounds has demonstrated numerous advantages over traditional batch processing, including enhanced safety, higher efficiency, improved selectivity, and greater scalability. researchgate.netresearchgate.net Future research should focus on translating the multi-step synthesis of this compound into a continuous flow process.

A telescoped flow synthesis could be designed where the crude output from one reactor is directly fed into the next, minimizing manual handling and purification steps. researchgate.netvapourtec.com For example, a flow reactor could be used for the Vilsmeier-Haack synthesis of the 2-chloro-3-formylquinoline precursor, followed by an in-line Wittig reaction and subsequent bromination in separate flow modules. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. rsc.orgacs.org The integration of in-line monitoring and automated optimization algorithms would further accelerate the development of a robust and scalable manufacturing process for this compound and its derivatives. researchgate.net

Application in the Construction of Complex Polycyclic Systems

The presence of multiple reactive sites—the chloro group, the two bromine atoms, and the quinoline core itself—makes this compound an attractive precursor for the construction of complex polycyclic and fused heterocyclic systems. nih.gov The synthesis of thieno[2,3-b]quinolines is a prime example of this potential. rsc.org

Future research should expand on this concept by reacting the compound with a diverse range of dinucleophiles to access novel ring systems. For instance, reaction with o-phenylenediamines could lead to pyrazino[2,3-b]quinoline derivatives, while reactions with hydrazine (B178648) could yield pyridazino[4,5-b]quinolines. These new polycyclic frameworks could possess unique photophysical or biological properties. The vicinal dibromide can act as a linchpin to create six-membered rings through chalcogen extrusion strategies, similar to how dibenzo[b,f]thiepine precursors are used to generate phenanthrene (B1679779) derivatives. beilstein-journals.org By leveraging the inherent reactivity of this intermediate, chemists can develop efficient routes to complex molecular architectures that would be difficult to access through other means. beilstein-journals.org

Q & A

Basic: What are the common synthetic routes for 2-Chloro-3-(1,2-dibromoethyl)quinoline and its derivatives?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of the quinoline core. For example:

- Bromination of amine precursors : Reacting 3-vinyl-2-quinoline with bromine in chloroform, followed by heating with triethylamine, yields this compound .

- Acid-catalyzed condensation : Refluxing 2-chloroquinoline-3-carbaldehyde derivatives with HCl (37%) for 16 hours generates intermediates like 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde, which can be further functionalized .

- Click chemistry : Introducing triazole moieties via copper-catalyzed azide-alkyne cycloaddition enhances structural diversity for biological testing .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, aromatic protons in the quinoline ring appear between δ 7.5–9.0 ppm, while dibromoethyl groups show distinct splitting patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 2-chlorobenzo[h]quinoline-3-carbaldehyde .

Advanced: How can researchers design in vitro assays to evaluate antitumor activity?

Methodological Answer:

- Cell line selection : Use human cancer cell lines (e.g., HepG2 for liver cancer, SK-OV-3 for ovarian cancer) alongside normal cell lines (e.g., HL-7702) to assess selectivity .

- MTT assay : Measure IC values after 48–72 hours of exposure. For example, derivative 3a1 showed IC = 8.2 µM against HepG2, compared to 5-fluorouracil (IC = 12.4 µM) .

- Mechanistic studies :

Advanced: What methodological considerations are critical when assessing endocrine disruption potential?